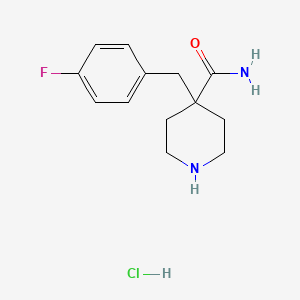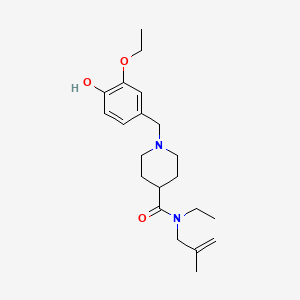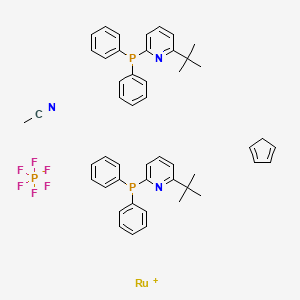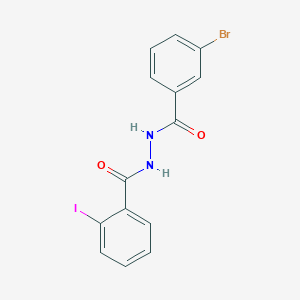![molecular formula C20H14N2O3S B12450878 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12450878.png)
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is an organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone ring fused with a phenyl ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxazinone Ring: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Coupling with Thiophene Derivatives: The benzoxazinone intermediate is then coupled with thiophene derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photonic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]BENZENESULFONAMIDE: This compound shares the benzoxazinone core but has a different substituent, leading to distinct chemical and biological properties.
3-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1-BENZENESULFONYL CHLORIDE: Another related compound with a sulfonyl chloride group, used in different chemical reactions.
Uniqueness
N-[3-(4-OXO-3,1-BENZOXAZIN-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzoxazinone and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14N2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H14N2O3S/c23-18(12-15-7-4-10-26-15)21-14-6-3-5-13(11-14)19-22-17-9-2-1-8-16(17)20(24)25-19/h1-11H,12H2,(H,21,23) |
InChI Key |
GLKFRDZMBOWOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)


![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)




